

2-Chloro-5-(fluorosulfonyl)benzoic acid CAS number

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Compound of Interest

Compound Name: 2-Chloro-5-(fluorosulfonyl)benzoic acid

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An In-Depth Technical Guide to **2-Chloro-5-(fluorosulfonyl)benzoic Acid**: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **2-Chloro-5-(fluorosulfonyl)benzoic acid**, a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. We will delve into its fundamental properties, synthesis, chemical behavior, and practical applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Compound Identification and Properties

2-Chloro-5-(fluorosulfonyl)benzoic acid is a substituted aromatic compound featuring a carboxylic acid, a chloro group, and a fluorosulfonyl group. This trifunctional nature makes it a versatile building block in organic synthesis.

The definitive identifier for this compound is its CAS Number: 21346-66-7.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Molecular Structure and Key Physicochemical Data

The unique arrangement of electron-withdrawing groups on the benzoic acid scaffold dictates the molecule's reactivity and utility. The fluorosulfonyl group, in particular, is a highly reactive

moiety, serving as a precursor for the synthesis of a wide array of sulfonamides and sulfonate esters.

Table 1: Physicochemical Properties of **2-Chloro-5-(fluorosulfonyl)benzoic acid**

Property	Value	Source(s)
CAS Number	21346-66-7	[1][2][3]
Molecular Formula	C ₇ H ₄ ClFO ₄ S	[1][3][4]
Molecular Weight	238.61 g/mol	[1][5]
IUPAC Name	2-chloro-5-(fluorosulfonyl)benzoic acid	[1]
Appearance	White powder	[6]
Melting Point	148-150 °C	[4]
Boiling Point	370.0±32.0 °C (Predicted)	[4]
SMILES	<chem>OC(=O)C1=CC(=CC=C1Cl)S(=O)(=O)F</chem>	[1]
InChIKey	HXVUCIYXBTYQLK-UHFFFAOYSA-N	[1]

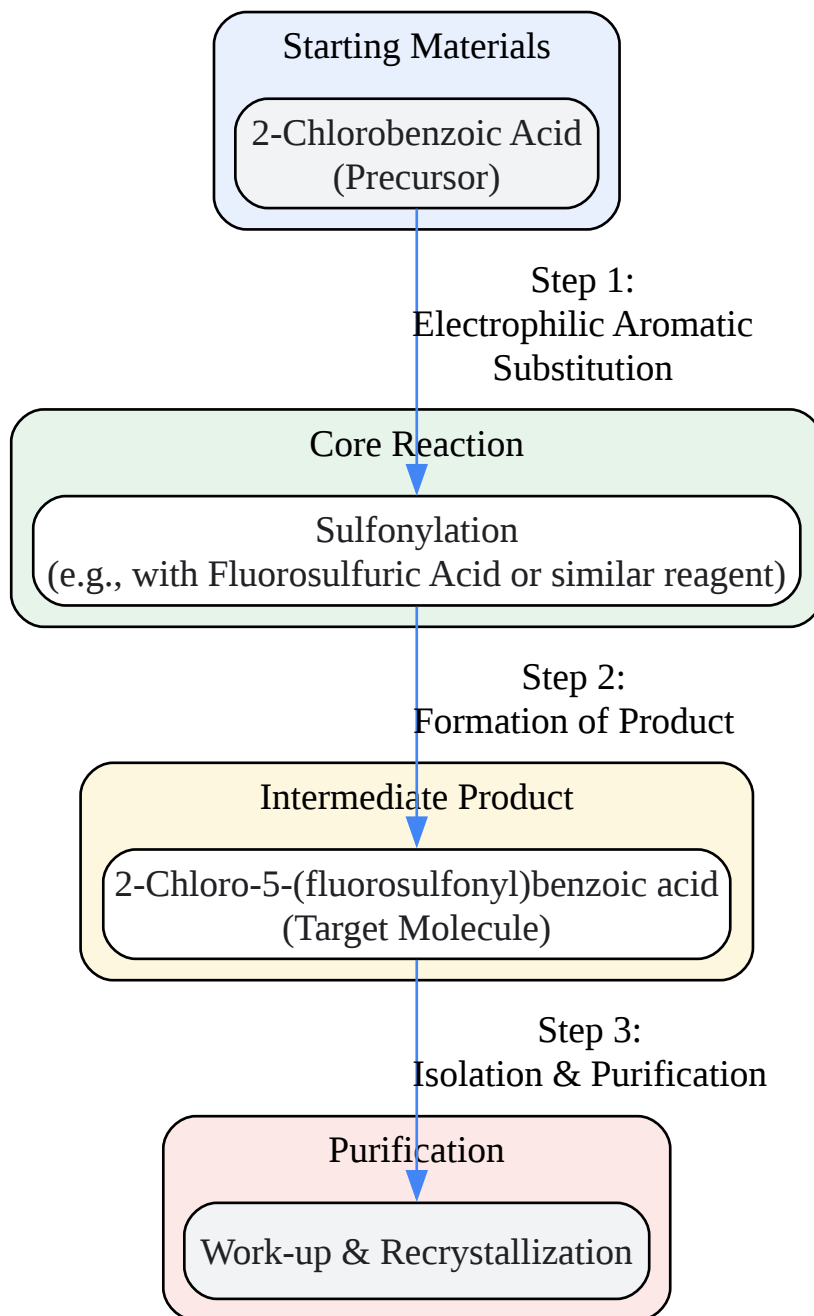
Synthesis and Reaction Mechanisms

The synthesis of substituted benzoic acids like this one often involves electrophilic aromatic substitution on a simpler precursor. While multiple patented routes exist, a common conceptual pathway involves the halosulfonylation of a substituted benzoic acid. For instance, the related compound, 2-fluoro-5-chlorosulfonylbenzoic acid, is synthesized by reacting o-fluorobenzoic acid with chlorosulfonic acid.[7] This highlights a general strategy where a substituted benzoic acid is treated with a halosulfonating agent.

Generalized Synthetic Workflow

The logical flow for synthesizing such a molecule involves starting with a readily available substituted aromatic compound and introducing the required functional groups in a strategic

sequence. The introduction of the sulfonyl halide is a key step, which can then be followed by further modifications if needed.



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Caption: Generalized synthetic workflow for **2-Chloro-5-(fluorosulfonyl)benzoic acid**.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol based on analogous preparations, such as the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid from a substituted benzyl chloride precursor using chlorosulfonic acid.[8]

Objective: To synthesize **2-Chloro-5-(fluorosulfonyl)benzoic acid**.

Materials:

- 2-Chlorobenzoic acid
- Fluorosulfuric acid (or an equivalent fluorosulfonating agent)
- Anhydrous solvent (e.g., dichloromethane)
- Ice water
- Sodium bicarbonate solution
- Hydrochloric acid
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

- **Reaction Setup:** In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve 2-chlorobenzoic acid in the anhydrous solvent.
- **Sulfonylation:** Cool the solution in an ice bath. Slowly add fluorosulfuric acid dropwise via the dropping funnel, maintaining the temperature below 5 °C. The choice of a strong sulfonating agent is critical for activating the aromatic ring, which is deactivated by the presence of the chloro and carboxylic acid groups.
- **Reaction Progression:** After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

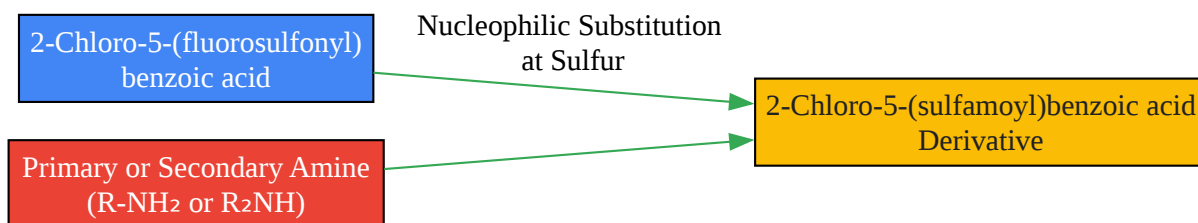
- **Quenching:** Carefully and slowly pour the reaction mixture into a beaker of ice water to quench the reaction. This step must be performed with caution due to the exothermic reaction of the strong acid with water.
- **Extraction & Isolation:** Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- **Purification:** Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the final product.

Core Reactivity and Applications in Drug Development

The primary utility of **2-Chloro-5-(fluorosulfonyl)benzoic acid** stems from the high reactivity of the fluorosulfonyl group. This group is an excellent leaving group, making it highly susceptible to nucleophilic attack, particularly by amines, to form stable sulfonamides. This reaction is a cornerstone of medicinal chemistry for creating diverse libraries of compounds for biological screening.

Formation of Sulfonamides: A Gateway to Bioactive Molecules

The reaction of **2-Chloro-5-(fluorosulfonyl)benzoic acid** with a primary or secondary amine readily yields the corresponding sulfonamide derivative. This is a robust and high-yielding reaction, making it ideal for late-stage functionalization in drug synthesis.^[4]



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Caption: Reaction pathway for sulfonamide synthesis.

This reactivity is instrumental in developing various therapeutic agents. The resulting sulfonamide moiety can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. The compound is frequently employed in the synthesis of protease inhibitors and other bioactive molecules.^[4] The strategic placement of fluorine also enhances metabolic stability and can modulate the pharmacokinetic profile of a drug candidate.^{[9][10]}

Role as a Key Intermediate

This molecule serves as a crucial starting material in multi-step syntheses. Its pre-functionalized structure allows for efficient and convergent synthetic strategies, which is highly valued in both academic research and industrial-scale production of active pharmaceutical ingredients (APIs).^{[4][6]}

Analytical Characterization

Confirming the identity and purity of **2-Chloro-5-(fluorosulfonyl)benzoic acid** requires a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for Characterization

Technique	Expected Observations
^1H NMR	Aromatic protons will appear as complex multiplets in the downfield region (typically 7.0-8.5 ppm). The carboxylic acid proton will be a broad singlet, further downfield.
^{13}C NMR	Signals for the carboxyl carbon (~165-170 ppm) and aromatic carbons will be visible. The carbon attached to the fluorine will show splitting. For the related 2-Chloro-5-fluoro-benzoic acid, aromatic carbons appear between ~115-160 ppm. [11]
^{19}F NMR	A singlet or multiplet corresponding to the fluorosulfonyl group will be observed.
IR Spectroscopy	Characteristic peaks for the O-H stretch of the carboxylic acid (~2500-3300 cm^{-1} , broad), C=O stretch (~1700 cm^{-1}), and S=O stretches of the sulfonyl group (~1350 and 1150 cm^{-1}).
Mass Spectrometry	The molecular ion peak $[\text{M}]^+$ and characteristic fragmentation patterns can confirm the molecular weight and structure. Predicted m/z for $[\text{M}+\text{H}]^+$ is 238.95757. [12]

Safety, Handling, and Storage

Proper handling of **2-Chloro-5-(fluorosulfonyl)benzoic acid** is essential due to its hazardous nature.

Hazard Identification

According to safety data sheets, this chemical is classified as hazardous.[\[13\]](#)

- Skin Corrosion/Irritation: Causes skin irritation.[\[13\]](#)
- Eye Damage/Irritation: Causes serious eye irritation.[\[13\]](#)

- Respiratory Irritation: May cause respiratory irritation.[13]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[13]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield meeting OSHA's 29 CFR 1910.133 or European Standard EN166.[13]
 - Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. [13]
 - Respiratory Protection: If dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[14]
- Hygiene: Wash hands and any exposed skin thoroughly after handling.[13]

Storage

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
- Keep in an inert atmosphere.[4][15]
- Avoid exposure to moist air or water, as the fluorosulfonyl group can hydrolyze.[14]

Conclusion

2-Chloro-5-(fluorosulfonyl)benzoic acid is a high-value chemical intermediate whose utility is defined by its distinct functional groups. Its reactive fluorosulfonyl moiety provides a reliable handle for constructing complex sulfonamide-containing molecules, making it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, reactivity, and handling protocols is paramount for leveraging its full potential in the creation of novel pharmaceuticals and other advanced materials.

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